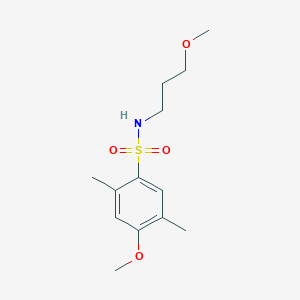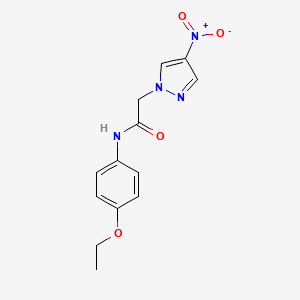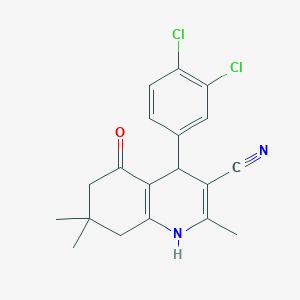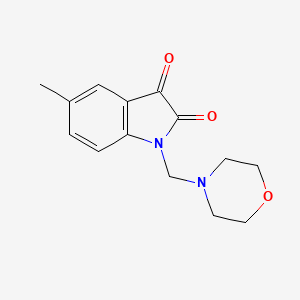![molecular formula C15H15N3O3S B5141861 4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid is a chemical compound that has garnered significant interest in the scientific community due to its potential as a therapeutic agent. It is commonly referred to as MPB or MPB-PEA, and it belongs to the class of compounds known as thioesters. MPB has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
MPB exerts its biological effects through various mechanisms. Its anti-inflammatory activity is thought to be mediated by the inhibition of nuclear factor-kappa B (NF-κB) activation, which is a key regulator of the inflammatory response. MPB's anti-cancer activity is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. Its anti-oxidant activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
MPB has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. MPB has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, MPB has been shown to scavenge free radicals and inhibit lipid peroxidation, which could potentially be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPB has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations to using MPB in lab experiments. Its solubility in aqueous solutions is limited, which could potentially affect its bioavailability. Additionally, the mechanism of action of MPB is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on MPB. One area of interest is the development of more efficient synthesis methods for MPB. Another area of interest is the identification of the exact mechanism of action of MPB, which could potentially lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for MPB in various disease models.
Synthesemethoden
The synthesis of MPB involves the reaction of 6-methyl-4-pyrimidinethiol with 4-chlorobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with 2-amino-3-(4-hydroxyphenyl)propionic acid (tyrosine) to yield MPB.
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MPB has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, MPB has been shown to have anti-oxidant activity, which could potentially be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-7-13(17-8-16-9)22-10(2)14(19)18-12-5-3-11(4-6-12)15(20)21/h3-8,10H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJAQDUSPTXIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(6-Methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)

![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)


![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)
![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)


![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
